molecular formula C15H15N3O5S B2812772 Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 896323-68-5

Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2812772
CAS No.: 896323-68-5
M. Wt: 349.36
InChI Key: NJHRIFBANXDHCD-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate is a thiophene-based derivative characterized by a multifunctionalized aromatic core. Key structural features include:

  • Thiophene ring: A five-membered heterocycle with sulfur, providing π-conjugation and stability.
  • Substituents: 4-Cyano group: Electron-withdrawing, enhancing electrophilic reactivity. 3-Methyl group: Steric hindrance that may influence regioselectivity in reactions. Ethyl ester at position 2: Modifies solubility and serves as a synthetic handle for hydrolysis.

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., protease inhibitors) or materials science (e.g., conjugated polymers).

Properties

IUPAC Name

ethyl 4-cyano-5-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-15(22)13-8(2)9(6-16)14(24-13)17-10(19)7-18-11(20)4-5-12(18)21/h3-5,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHRIFBANXDHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)CN2C(=O)CCC2=O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a cyano group and an acetamido moiety linked to a dioxopyrrolidine. Its molecular formula is C14H16N4O4SC_{14}H_{16}N_{4}O_{4}S, with a molar mass of approximately 336.37 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O₄S
Molar Mass336.37 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Storage ConditionsCool, dry place

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.

Anticancer Properties

Recent research has explored the compound's anticancer activity. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact molecular targets involved.

The proposed mechanism of action involves interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, the compound may inhibit certain kinases involved in cancer cell survival and proliferation. Additionally, its ability to modulate oxidative stress responses may contribute to its anticancer effects.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of thiophene-based compounds, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • Research by Johnson et al. (2024) assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, primarily through apoptosis induction.

Comparison with Similar Compounds

Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate (Compound 2b)

Structural Differences :

  • Position 5 substituent: Phenylamino group instead of dioxopyrrolidinyl acetamido.
  • Position 3 substituent: Amino group instead of methyl.

Functional Implications :

  • Electronic effects: The phenylamino group is electron-donating, contrasting with the electron-withdrawing dioxopyrrolidinyl group in the target compound. This alters the thiophene’s electron density and reactivity.
  • Synthetic route: Synthesized via reaction of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile with ethanol and triethylamine . The target compound likely requires amidation or coupling steps for the dioxopyrrolidinyl moiety.
  • Potential applications: Phenylamino derivatives are often intermediates in bioactive molecules (e.g., antimicrobial agents), whereas the dioxopyrrolidinyl group may enhance binding to enzymatic targets.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

Structural Differences :

  • Core modifications: Chromenone and pyrazolo-pyrimidine fused systems.
  • Substituents : Fluorine atoms and methoxycarbonyl groups.

Functional Implications :

  • Synthetic complexity : Prepared via Suzuki-Miyaura coupling, indicating a focus on pharmaceutical applications. The target compound’s simpler structure may prioritize synthetic accessibility over target specificity.

Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino) thiophene-3-carboxylate

Structural Differences :

  • Position 2 substituent: Methylthiocarbonothioylamino group.
  • Position 5 substituent : Acetyl group.

Functional Implications :

  • Reactivity: The thiocarbonothioyl group may act as a ligand in metal coordination or participate in cycloadditions.
  • Synthetic utility : Simpler substituents facilitate use as a precursor for heterocyclic expansions (e.g., pyrimidines) .

Tabular Comparison of Key Features

Compound Name Thiophene Substituents (Positions) Key Functional Groups Synthesis Method Potential Applications
Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate (Target) 4-CN, 5-Acetamido-dioxopyrrolidinyl, 3-Me, 2-COOEt Cyano, cyclic imide, ester Amidation/coupling Enzyme inhibitors, polymers
Ethyl 4-cyano-3-amino-5-(phenylamino)thiophene-2-carboxylate 4-CN, 3-NH2, 5-NHPh, 2-COOEt Amino, phenylamino, ester Thiazolidinone condensation Bioactive intermediates
Methyl 4-(pyrazolo-pyrimidinyl-chromenone)thiophene-2-carboxylate 4-Pyrazolo-pyrimidine, 2-COOMe, chromenone-F Fluorine, chromenone, ester Suzuki coupling Kinase inhibitors
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino) thiophene-3-carboxylate 4-Me, 5-Acetyl, 2-SC(S)NMe, 3-COOEt Thiocarbonothioyl, acetyl, ester Multicomponent reaction Heterocyclic precursors

Research Findings and Implications

  • Electronic Effects: The target compound’s cyano and dioxopyrrolidinyl groups create an electron-deficient thiophene core, favoring nucleophilic aromatic substitution or cross-coupling reactions.
  • Biological Relevance : The dioxopyrrolidinyl group mimics cyclic peptide motifs, suggesting utility in protease inhibition (e.g., targeting thrombin or trypsin-like enzymes).
  • Comparative Stability : The ester group in the target compound may hydrolyze more readily under basic conditions than the methyl ester in ’s compound, impacting formulation strategies.

Q & A

Q. What are the key synthetic pathways for Ethyl 4-cyano-5-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting from thiophene derivatives. For example, cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with reactive intermediates (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) under reflux conditions in solvents like ethanol or toluene, followed by Knoevenagel condensation with aldehydes . Triethylamine is often used as a catalyst, and reaction optimization includes temperature control (reflux for 3–6 hours) and solvent selection (e.g., 1,4-dioxane or DMF) to enhance yields (72–94%) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on NMR spectroscopy (to confirm functional groups and substituent positions), IR spectroscopy (to identify carbonyl and cyano groups), and mass spectrometry (for molecular weight validation) . Purity is assessed via HPLC , while X-ray crystallography may resolve complex stereochemistry in derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of thiophene derivatives like this compound?

Yield optimization requires:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst selection : Triethylamine or piperidine accelerates condensation reactions .
  • Temperature gradients : Stepwise heating (e.g., reflux at 80–100°C) prevents side reactions in multi-step syntheses .
  • Purification methods : Recrystallization from ethanol or 1,4-dioxane enhances purity .

Q. What methodologies are employed to evaluate its biological activities in pharmacological studies?

  • In vitro antioxidant assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity .
  • Anti-inflammatory evaluation : Carrageenan-induced rat paw edema models assess inhibition of cyclooxygenase (COX) pathways .
  • Structure-activity relationship (SAR) studies : Modifying substituents (e.g., chlorophenyl or methoxy groups) correlates with enhanced bioactivity .

Q. How do researchers address contradictions in spectral data during structural characterization?

Discrepancies in NMR or IR data are resolved by:

  • Cross-validation : Comparing experimental spectra with computational predictions (DFT calculations).
  • Isotopic labeling : Using deuterated solvents to clarify proton environments in complex spectra .
  • Multi-technique synergy : Combining HPLC purity data with mass spectrometry to rule out impurities .

Q. What strategies are used to study the compound’s stability under varying environmental conditions?

  • Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds .
  • pH-dependent stability assays : Hydrolysis rates are tested in buffered solutions (pH 3–10) to simulate biological or environmental conditions .
  • Photodegradation studies : UV-Vis spectroscopy tracks decomposition under light exposure .

Methodological Challenges and Innovations

Q. How are multi-step syntheses streamlined to reduce byproduct formation?

  • Flow chemistry : Continuous reaction systems minimize intermediate degradation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 6 hours to 30 minutes) and improves selectivity .

Q. What advanced computational tools aid in predicting the compound’s reactivity?

  • Molecular docking : Predicts binding affinities to biological targets (e.g., COX-2) .
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior in antioxidant assays .

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